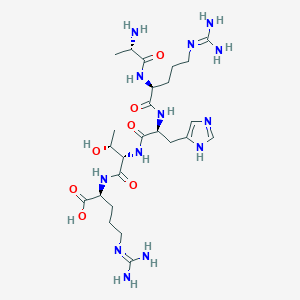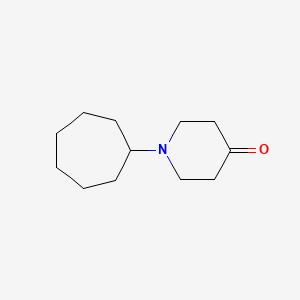![molecular formula C44H80INO4 B12608151 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide CAS No. 648880-85-7](/img/structure/B12608151.png)
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide is a pyridinium salt with a complex structure It is characterized by the presence of long octadecyloxycarbonyl chains attached to the pyridinium ring
Métodos De Preparación
The synthesis of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide typically involves the nucleophilic substitution of bromine with pyridine or substituted pyridines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the iodide ion. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and maintaining specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The long octadecyloxycarbonyl chains may facilitate interactions with lipid membranes, enhancing its ability to penetrate cells and exert its effects. The pathways involved depend on the specific application and the biological or chemical context.
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide include other pyridinium salts such as methylpyridinium . These compounds share a pyridinium core but differ in the substituents attached to the ring. The uniqueness of this compound lies in its long alkyl chains, which impart distinct physical and chemical properties.
Propiedades
Número CAS |
648880-85-7 |
|---|---|
Fórmula molecular |
C44H80INO4 |
Peso molecular |
814.0 g/mol |
Nombre IUPAC |
dioctadecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C44H80NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-48-43(46)41-38-42(40-45(3)39-41)44(47)49-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38-40H,4-37H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
AAPMZMUXBMDFEU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCCCCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


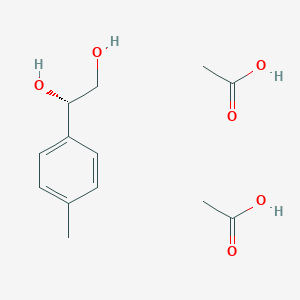
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
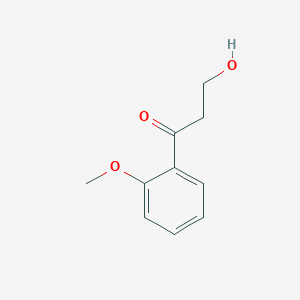
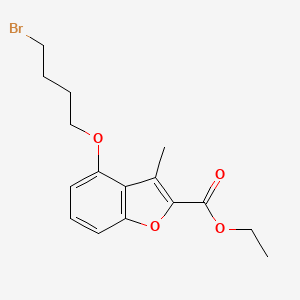
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
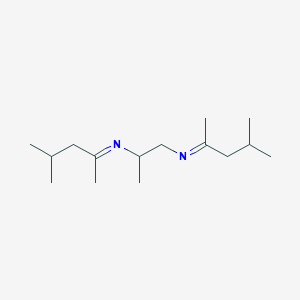
![6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608090.png)
![[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B12608100.png)
![1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B12608106.png)
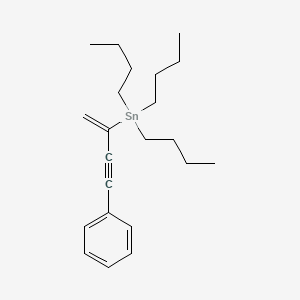
![6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608128.png)
